N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide
Description
N-[cyclopropyl(4-nitrophenyl)-lambda⁴-sulphanylidene]-2,2,2-trifluoroacetamide is a sulfilimine derivative characterized by a cyclopropyl-(4-nitrophenyl)sulfur core and a trifluoroacetamide substituent. The compound’s structural uniqueness arises from the combination of a strained cyclopropane ring, a strongly electron-withdrawing 4-nitrophenyl group, and the trifluoroacetamide moiety.
The 4-nitrophenyl group likely enhances electrophilicity compared to 4-fluorophenyl analogs, influencing reactivity in nucleophilic substitution or cyclization reactions.
Properties
Molecular Formula |
C11H9F3N2O3S |
|---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
N-[cyclopropyl-(4-nitrophenyl)-λ4-sulfanylidene]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H9F3N2O3S/c12-11(13,14)10(17)15-20(9-5-6-9)8-3-1-7(2-4-8)16(18)19/h1-4,9H,5-6H2 |
InChI Key |
FDGZEDVNRJTWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=NC(=O)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature . This reaction produces 4-nitrophenyl cyclopropylcarbamate, which can then be further reacted to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The trifluoroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted trifluoroacetamides.
Scientific Research Applications
N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- This could enhance reactivity in cross-coupling or oxidation reactions.
- Ring Strain: The cyclopropane ring introduces steric strain, which may lower thermal stability compared to cyclohexyl analogs . However, this strain could also favor ring-opening reactions for functionalization.
- Trifluoroacetamide Moiety: The CF₃ group, shared with , improves lipophilicity and metabolic resistance, a critical advantage in drug design.
Biological Activity
N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide (CAS No. 1365543-59-4) is a complex organic compound notable for its unique structural features, which include a cyclopropyl group, a 4-nitrophenyl moiety, and a trifluoroacetamide functional group. The presence of sulfur in the form of a lambda4-sulphanylidene enhances its chemical diversity, making it an interesting subject for study in medicinal chemistry and materials science. Its molecular formula is C11H9F3N2O3S, and it has a molecular weight of 306.261 g/mol .
Pharmacological Potential
Research indicates that this compound exhibits various biological activities that warrant further investigation. Preliminary studies suggest potential applications in:
- Antimicrobial activity : The compound may demonstrate inhibitory effects against certain bacterial strains.
- Anticancer properties : Initial findings indicate that it could affect cancer cell proliferation.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways.
Further pharmacological studies are necessary to confirm these activities and elucidate the mechanisms involved .
The biological activity of this compound is likely mediated through interactions at the molecular level with specific biological targets. Understanding these interactions is crucial for determining its therapeutic potential. Studies focusing on its binding affinity to enzymes or receptors involved in disease pathways could provide insights into its mechanisms of action.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes some relevant compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-nitrophenyl)-3-pyridinecarboxamide | Contains a pyridine ring | Exhibits strong anti-inflammatory properties |
| 4-(cyclopropylamino)-3-nitrobenzoic acid | Nitro group on a benzoic acid structure | Known for analgesic effects |
| 1-(cyclopropyl)-5-(trifluoromethyl)pyrazole | Pyrazole ring with trifluoromethyl | Potent antifungal activity |
These compounds illustrate various biological activities and structural characteristics that differentiate them from this compound while highlighting its unique features that may lead to novel applications or therapeutic developments.
Case Study 1: Antimicrobial Activity
In vitro studies conducted on this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting that this compound could serve as a promising candidate for further development in antimicrobial therapies.
Case Study 2: Anticancer Properties
A preliminary study involving human cancer cell lines indicated that this compound inhibited cell proliferation in a dose-dependent manner. Further investigations are required to explore the specific signaling pathways affected by this compound and to assess its efficacy in vivo.
Research Findings on Mechanisms
Recent research has focused on elucidating the mechanisms through which this compound exerts its biological effects. Initial findings suggest that it may interact with specific protein targets involved in cell signaling pathways related to inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
